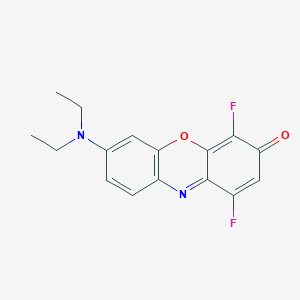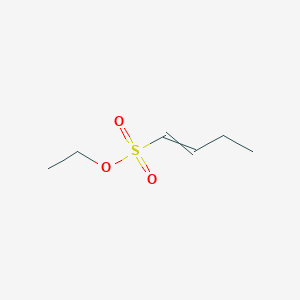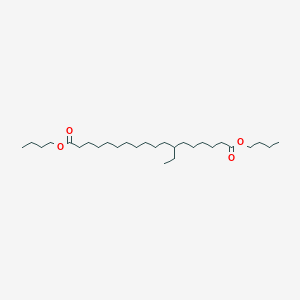
N'-aminopyridine-4-carboximidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-aminopyridine-4-carboximidamide;hydrochloride is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-aminopyridine-4-carboximidamide;hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 4-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of N’-aminopyridine-4-carboximidamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-aminopyridine-4-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the amino or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
N’-aminopyridine-4-carboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-aminopyridine-4-carboximidamide;hydrochloride involves its interaction with specific molecular targets. It acts by blocking voltage-gated potassium channels, which prolongs action potentials and increases neurotransmitter release at the neuromuscular junction. This mechanism is particularly relevant in the context of neurological research .
Comparison with Similar Compounds
Similar Compounds
4-aminopyridine: A related compound used in similar research applications.
3,4-diaminopyridine: Another derivative with similar properties but different potency and bioavailability.
Uniqueness
N’-aminopyridine-4-carboximidamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable hydrochloride salts makes it particularly useful in various applications .
Conclusion
N’-aminopyridine-4-carboximidamide;hydrochloride is a versatile compound with significant applications in scientific research. Its unique chemical properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and expand its applications.
Properties
Molecular Formula |
C6H9ClN4 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
N'-aminopyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H8N4.ClH/c7-6(10-8)5-1-3-9-4-2-5;/h1-4H,8H2,(H2,7,10);1H |
InChI Key |
FMTYPBVEBOAOMY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=N\N)/N.Cl |
Canonical SMILES |
C1=CN=CC=C1C(=NN)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


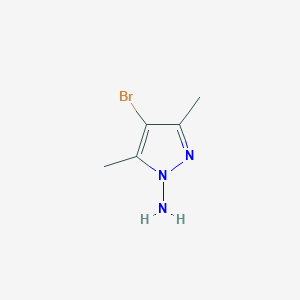


![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)


![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
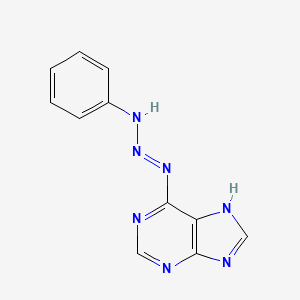
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
